Molecular Weight and Lipophilicity Differentiate the 2‑Methylbenzamide from the 2‑Bromo‑ and 3‑Methoxy‑Substituted Analogues
The target compound displays a molecular weight of 309.4 g mol⁻¹ and a computed XLogP3‑AA of 3.4. Compared to the 2‑bromo analogue (CAS 2191266‑26‑7; MW = 374.2 g mol⁻¹, XLogP3 ≈ 3.8) and the 3‑methoxy analogue (CAS not delineated; MW ≈ 339.4 g mol⁻¹), the 2‑methyl derivative offers the smallest size and lowest lipophilicity within this group. [1]
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 309.4 g mol⁻¹; XLogP3 = 3.4 |
| Comparator Or Baseline | 2‑Bromo analogue: MW = 374.2 g mol⁻¹, XLogP3 ≈ 3.8; 3‑Methoxy analogue: MW ≈ 339.4 g mol⁻¹ |
| Quantified Difference | MW reduction of 64.8 g mol⁻¹ (Δ ≈ ‑17 %) vs. 2‑bromo; ΔLogP ≈ ‑0.4 units |
| Conditions | Computed properties from PubChem (XLogP3‑AA algorithm, 2021 release) |
Why This Matters
Lower molecular weight and moderated lipophilicity often correlate with improved aqueous solubility and higher probability of oral absorption, making this a preferred scaffold for hit‑to‑lead campaigns where in‑vivo PK is a downstream concern.
- [1] PubChem. CID 119104092 – N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/119104092 (accessed 2026‑04‑29). View Source
